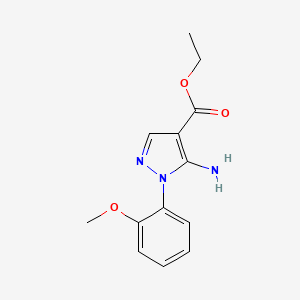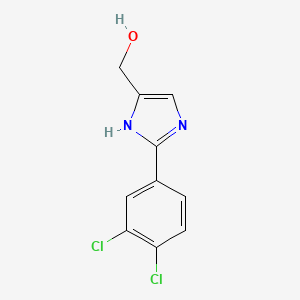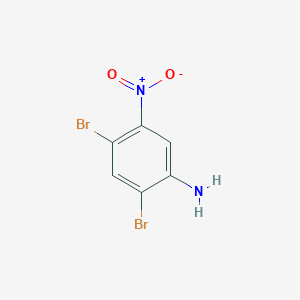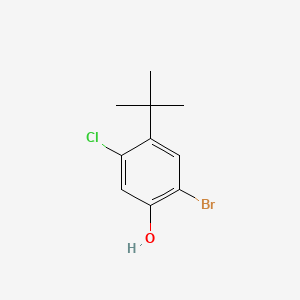
Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate is an organophosphorus compound that features a fluorenyl group substituted with two ethyl groups and a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate typically involves the reaction of 9,9-Dimethyl-9H-fluorene with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the phosphonate ester. The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the natural substrate from accessing the site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid: This compound features a boronic acid group instead of a phosphonate group and is used in organic synthesis and materials science.
Bis-(9,9-dimethyl-9H-fluoren-2-yl)-amine: This compound contains an amine group and is used as an intermediate in pharmaceutical synthesis.
Uniqueness
Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate is unique due to its phosphonate group, which imparts distinct chemical reactivity and biological activity compared to similar compounds with different functional groups. The presence of the phosphonate group allows for specific interactions with enzymes and other biological molecules, making it a valuable tool in biochemical research and drug development.
Eigenschaften
Molekularformel |
C19H23O3P |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-9,9-dimethylfluorene |
InChI |
InChI=1S/C19H23O3P/c1-5-21-23(20,22-6-2)14-11-12-16-15-9-7-8-10-17(15)19(3,4)18(16)13-14/h7-13H,5-6H2,1-4H3 |
InChI-Schlüssel |
TUTDJUPTMZAXGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester](/img/structure/B13687833.png)




![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)




